2-(diethylamino)ethane-1-sulfonamide
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Overview
Description
2-(diethylamino)ethane-1-sulfonamide is an organic compound with the molecular formula C6H16N2O2S. It contains a tertiary amine and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethane-1-sulfonamide typically involves the reaction of diethylamine with ethane-1-sulfonyl chloride under basic conditions. The reaction proceeds as follows:
Reactants: Diethylamine and ethane-1-sulfonyl chloride.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The diethylamine is added dropwise to a solution of ethane-1-sulfonyl chloride in dichloromethane, followed by the addition of triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by extraction and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfonic acids, secondary amines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-(diethylamino)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The tertiary amine group can interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethane-1-sulfonamide: Similar structure but with dimethyl groups instead of diethyl groups.
2-(ethylamino)ethane-1-sulfonamide: Contains an ethyl group instead of a diethyl group.
2-(methylamino)ethane-1-sulfonamide: Contains a methyl group instead of a diethyl group.
Uniqueness
2-(diethylamino)ethane-1-sulfonamide is unique due to its specific combination of a tertiary amine and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1177381-23-5 |
---|---|
Molecular Formula |
C6H16N2O2S |
Molecular Weight |
180.3 |
Purity |
95 |
Origin of Product |
United States |
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